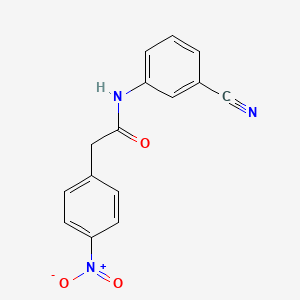![molecular formula C19H22N2O4 B5881331 N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to improve cognitive function and reduce oxidative stress. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its synthetic nature, which allows for easy and consistent production. Another advantage is its potential therapeutic applications in various fields. However, a limitation of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its limited solubility, which may affect its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X. In cancer research, further studies are needed to determine its efficacy in different types of cancer and in combination with other therapies. In neurodegenerative diseases, more research is needed to determine its potential as a disease-modifying therapy. In inflammation, further studies are needed to determine its efficacy in different inflammatory diseases and its potential as a therapeutic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form N-(butyryl)-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-aminobenzophenone to yield the final product, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has shown promising results in inhibiting the growth of cancer cells. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce inflammation and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-7-18(22)20-14-8-5-6-9-15(14)21-19(23)13-10-11-16(24-2)17(12-13)25-3/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIFOHYCWAFZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)

![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)


![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)